Home > Products > Building Blocks P6777 > 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one - 436088-67-4

4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one

Catalog Number: EVT-380733
CAS Number: 436088-67-4
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic organic compound. While none of the provided abstracts directly focus on this compound, it is structurally similar to many derivatives found within these studies, particularly quinoxalin-2(1H)-one derivatives. These derivatives have shown significant potential in medicinal chemistry, particularly as antiviral agents, specifically against hepatitis C virus (HCV) [].

5-Acetyl-3,4-Dihydro-4-Phenylpyrimidin-2(1H)-One

  • Compound Description: 5-Acetyl-3,4-Dihydro-4-Phenylpyrimidin-2(1H)-One acts as a key substrate in research focused on synthesizing substituted dihydropyrimidines [, ]. Notably, it's prepared using benzaldehyde, ethyl 3-oxobutanoate, and urea in the presence of a recoverable nanoferro-spinel catalyst []. This compound showcases the application of heterogeneous catalysis in synthesizing heterocyclic compounds.

8-Benzyloxy-5-{2-[N′-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-ones

  • Compound Description: This series of compounds represents a novel class of multi-substituted quinolin-2-ones []. They are synthesized via a one-pot condensation reaction involving three key components: substituted 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde, thiosemicarbazide, and 8-benzyloxy-5-(2-bromo-acetyl)-1H-quinolin-2-one []. This research emphasizes efficient and environmentally friendly synthetic approaches.

4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one

  • Compound Description: This specific quinoxalin-2(1H)-one derivative has been structurally characterized using X-ray crystallography [].

4-[2-(Benzylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one

  • Compound Description: This compound is another structurally characterized quinoxalin-2(1H)-one derivative []. Its crystal structure reveals a non-planar pyrazinone ring and intermolecular hydrogen bonding [].

Ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxaline-2-yl)-1H-pyrazole-4-carboxylate Derivatives

  • Compound Description: These novel derivatives represent a class of biologically active compounds with potential applications in pharmaceutical development []. Their synthesis involves a one-pot method using 3-hydrazineylquinoxalin-2(1H)-one derivatives and ethyl 2-formyl-3-oxopropionate [].

3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one

  • Compound Description: This compound is a product of a reaction involving a 3-cyclohexyl-2-(cyclohexylimino)-6-(4-ethoxyphenyl)-5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-2,3-dihydro-4H-1,3-oxazin-4-one derivative and ammonium acetate []. It exemplifies the complexity achievable in synthesizing substituted quinoxalin-2(1H)-ones.

3,4-Dihydro-3-(2-oxo-2-phenylethylidene)-quinoxalin-2(1H)-one (1)

  • Compound Description: This compound serves as a model for exploring the binding mechanism of quinoxalin-2(1H)-one derivatives with Cu2+ ions using spectroscopic techniques [].

3-Phenyl-3,4-dihydro-1,4-quinoxalin-2(1H)-one Analogues (3a-3c)

  • Compound Description: This series encompasses quinoxalinone (3a), benzothiazinone (3b), and benzothiazinone (3c) derivatives synthesized using methyl 2-bromo-2-phenylethanoate and orthosubstituted arylamines []. These analogues exemplify the diversity achievable within this class of compounds.

References[1] A Simple One Pot Synthesis of 5-Acetyl-3,4-Dihydro-4-Phenylpyrimidin-2(1H)-One, by Using Magnetically Recoverable Heterogeneous Nickel Substituted Nano Ferro- Spinel Catalyst[2] Three Component One-Pot Synthesis of Novel 8-Benzyloxy-5-{2-[N′-(1,3-Diphenyl-1H-Pyrazol-4-Ylmethylene)-Hydrazino]-Thiazol-4-yl}-3,4-Dihydro-1H-Quinolin-2-Ones[3] 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one[4] 4-[2-(Benzylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one[5] Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1H-pyrazole-4-carboxylate derivatives[6] 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one[7] Examining the binding mechanism of 3,4-dihydro-3-(2-oxo-2-phenylethylidene)-quinoxalin-2(1H)-one and its fragments to Cu2+[8] Synthesis and Reactions of 3‐Phenyl‐3,4‐Dihydro‐1, 4‐Quinoxalin‐2 (1H) ‐One and its Heterocyclic Analogues[9] STUDY OF LITHIUM ALUMINIUM HYDRIDE REDUCTION OF 5-ACETYL-1,6-DIMETHYL-4-PHENYL-3,4-DIHYDROPYRIMIDIN-2(1H)-ONE[10] Streamlined Synthesis of 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo [3,4-d]pyridazin-1-one System via Sequential N-Alkylation, CuAAC, and [4 + 2] Cyclization Reactions[11] Gaussıan Calculatıons of 3-(p-Chlorobenzyl)-4-(3,4-Dihydroxybenzylidenamino)-4,5-Dihydro-1H-1,2,4-Triazol-5-One and N-Acetyl Derivative using B3lyp and HF Basis Sets[12] Electrosynthesis of 3-chloro-1,4-disubstituted-2(1H)- quinolinones and 3,3-dichloro-4-hydroxy-1,4-disubstituted- 3,4-dihydro-2(1H)-quinolinones, as well as a new convenient process to dioxindoles.[13] Structure of (Z)-5-chloro-3,4-dihydro-1-methyl-4-phenacylidene-2(1H)-pyrimidinone[14] Benzimidazole condensed ring systems: new synthesis and antineoplastic activity of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives.[15] A new ring transformation of 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-ones into 1-(methylcarbamoyl)-methyl-3-phenyl-1H-indazoles[16] EFFICIENT SYNTHESIS OF 4-ARYL/ALKYL-3, 4-DIHYDRO- 2(1H)-PYRIMIDONE ESTERS AND 5-ACETYL-4-ARYL/ ALKYL-6-METHYL- 3, 4-DIHYDROPYRIMIDIN-2(1)-ONES USING MONTMORILLONITE CLAY-Cu (NO 3 ) 2 . 2.5H 2 O SYSTEM UNDER MICROWAVE IRRADIATION[17] Synthesis and Evaluation of the Antioxidant Activity of Some 5- [7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [, , ] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one Derivatives[18] Synthesis and antilipidemic properties of cis-7-chloro-3a,8b-dihydro-3a-methylfuro[3,4-b]benzofuran-3(1H)-one, a tricyclic clofibrate related lactone having a structural resemblance to mevalonolactone[19] Synthesis of new substituted 1‐(3‐pyridyl)pyridinium salts and 3,4‐diamino‐2(1H)‐pyridinones[20] Quinoxalin-2(1H)-one derivatives as inhibitors against hepatitis C virus.[21] Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones[22] One-pot synthesis of some (1H)-quinoxalin-2-ones[23] Synthesis, Characterization of a Novel 1,2,4‐Thiotriazine Derivative (CAMTTO), and Copper(I) and Silver(I) Complexes thereof (CAMTTO = {(4‐[(4‐Chlorobenzylidene)‐amino]‐6‐methyl‐3‐thioxo‐[1,2,4]‐triazin‐3,4‐dihydro(2H)‐5‐one)}[24] Synthesis, characterization and antimicrobial evaluation of novel compounds 8-(benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl) phenyl)amino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione[25] Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]b enzothiazepin-1-ones.[26] Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodia zepin-1( 2H)-ones.[27] Synthesis of triazolo[3,4-e]purine derivatives and their anti-cancer activity against NCI-60 cell-lines.[28] Conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced 3,4'-bipyrazoles: synthesis and characterization, and the structures of four precursors and two products, and their supramolecular assembly in zero, one and two dimensions.[29] Synthesis, Characterization of Substituted (4-Oxo-3-Phenyl-3,4-DihydroQuinazolin-2-yl)Methyl Nitrite Derivatives and Evaluation of theirAntimicrobial Activity[30] Synthesis and alkylation of 1-aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones as possible anticonvulsant agents[31] Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease.[32] Synthesis and Monoamine Oxidase Inhibitory Activities of 1‐Thiocarbamoyl‐3,5‐diphenyl‐4,5‐dihydro‐1H‐pyrazole Derivatives[33] Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl) thiazolidin-4-one derivatives[34] Practical Asymmetric Synthesis of (S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine- 3,6,10(4H)-trione, a Key Intermediate for the Synthesis of Irinotecan and Other Camptothecin Analogs[35] Reduced 3,4'-bipyrazoles from a simple pyrazole precursor: synthetic sequence, molecular structures and supramolecular assembly.[36] Quinolone analogues 8 [1-6]. Synthesis of 3-aminopyridazino-[3,4-b]quinoxalin-4(lH)-one[37] Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one[38] Unexpected ring-closure products derived from 3-(2-allylanilino)-3-phenylacrylate esters: crystal and molecular structures of 3-acetyl-8-allyl-6-methyl-2-phenylquinolin-4-yl acetate and (2RS)-2,8-dimethyl-4-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one.[39] Synthesis and Properties of 1-(3,4-DI-O-Acetyl-2-Deoxy-2-Hydroxyimino-D-Threo-Pentopyranosyl)Pyrazoles[40] New synthesis and reactivity of 3‐bromoacetyl‐4‐hydroxy‐6‐methyl‐2H‐pyran‐2‐one with binucleophilic amines[41] A Facile Entry for Synthesis of 3-arylazo Derivatives of [, , ]Triazolo[4,3-a] Benzimidazole and [, , ]Triazolo[3,4-b]Quinazolin-5-one[42] Synthesis and reactions of 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one (2,5-dimethyl-9-oxo-6,7-benzomorphan); a new route to 3-benzazocines[43] MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide], a Selective E Prostanoid Receptor 4 Antagonist, Relieves Joint Inflammation and Pain in Rodent Models of Rheumatoid and Osteoarthritis

Overview

4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is a synthetic compound with the Chemical Abstracts Service (CAS) number 436088-67-4. It has garnered attention in medicinal chemistry due to its potential biological activities. The compound's molecular formula is C10H9ClN2O2C_{10}H_9ClN_2O_2, and it has a molecular weight of approximately 224.64 g/mol. This compound is classified under the category of quinoxaline derivatives, which are known for their diverse pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one can be achieved through a two-step process:

  1. Initial Reaction: The first step involves the reaction of 1,2,3,4-tetrahydroquinoxalin-2-one with chloroacetyl chloride in the presence of triethylamine as a base. This reaction is typically conducted in ethyl acetate under reflux conditions for about one hour.
  2. Subsequent Treatment: Following the initial reaction, potassium carbonate is added to the mixture and stirred for an additional 15 minutes to facilitate further reaction and purification. The organic phase is then separated and washed with hydrochloric acid and potassium carbonate solutions before drying with sodium sulfate and concentrating to yield the final product .

Technical Details

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C10H9ClN2O2C_{10}H_9ClN_2O_2
  • Molecular Weight: 224.64 g/mol
  • Density: Approximately 1.382 g/cm³
  • Boiling Point: Not specifically defined but often requires high temperatures due to the presence of chlorine .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for quinoxaline derivatives, including:

  • Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic attack by various nucleophiles, leading to diverse derivatives.
  • Reduction Reactions: The double bond within the quinoxaline ring can be reduced under specific conditions, potentially altering its biological activity.

Technical Details

The reactivity of this compound is influenced by its electron-withdrawing chloro group and the carbonyl functionality, which can affect both nucleophilic and electrophilic reactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not explicitly stated but inferred to be high due to its stable structure.
  • Flash Point: Approximately 0 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethyl acetate but may have limited solubility in water due to its hydrophobic nature.
  • Stability: Generally stable under standard laboratory conditions but should be handled with care due to the presence of chlorine.

Relevant data include:

  • LogP (Partition Coefficient): Approximately 1.4135, indicating moderate lipophilicity .
Applications

4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and infectious diseases.
  2. Biological Research: Used in studies investigating enzyme inhibition and receptor interactions.
  3. Synthetic Chemistry: Serves as an intermediate for synthesizing more complex organic molecules.
Synthetic Methodologies for 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one

Mixed Anhydride-Mediated Coupling Strategies for Chloroacetamide Incorporation

The mixed anhydride approach represents a cornerstone synthetic strategy for introducing the critical chloroacetamide moiety onto the dihydroquinoxalinone scaffold. This methodology leverages in situ-generated reactive intermediates to achieve high chemoselectivity and yields. As reported by Estrin et al., the synthesis proceeds via a two-stage process starting from 1,2,3,4-tetrahydroquinoxalin-2-one (tQNX) hydrochloride salts, which are initially converted to their free bases [1].

In the pivotal acylation step, chloroacetyl chloride (1.2 mmol) is introduced to a solution of the free base tQNX (1 mmol) in ethyl acetate (30 mL) containing triethylamine (1.2 mmol). The reaction mixture undergoes reflux for 1 hour, facilitating the formation of a highly reactive mixed anhydride intermediate. This intermediate subsequently attacks the nucleophilic nitrogen of the dihydroquinoxalinone, leading to amide bond formation. Following cooling, 50 mL of a 10% potassium carbonate solution is added, and stirring continues for an additional 15 minutes to hydrolyze any residual anhydride or acyl chloride. The organic phase is separated, sequentially washed with 0.5M HCl, 10% K₂CO₃, and water, dried over Na₂SO₄, and concentrated in vacuo. This protocol achieves an impressive 95% yield of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one (CAS: 436088-67-4, C₁₀H₉ClN₂O₂, MW: 224.64) without requiring further purification [1]. Triethylamine serves dual roles: as a base to scavenge HCl generated during the reaction and as a catalyst facilitating mixed anhydride formation. The judicious choice of ethyl acetate as the solvent ensures optimal solubility of both the starting materials and the ionic intermediates.

Table 1: Key Reaction Parameters for Mixed Anhydride-Mediated Synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one

ParameterConditionPurpose/Impact
Acylating AgentChloroacetyl Chloride (1.2 equiv)Introduces the -CO-CH₂Cl moiety; excess ensures complete acylation
BaseTriethylamine (1.2 equiv)Scavenges HCl, catalyzes mixed anhydride formation
SolventEthyl AcetateOptimal solubility, facilitates easy aqueous workup
Reaction Temperature/TimeReflux, 1 hourEnsures complete conversion via reactive intermediate formation
Workup10% K₂CO₃ wash, HCl wash, water washRemoves salts, excess acid/base, and hydrophilic impurities
Drying AgentAnhydrous Na₂SO₄Efficient water removal from organic phase prior to concentration
Yield95%High efficiency under optimized conditions

Intramolecular Cyclization Approaches Under Basic Catalysis

While direct acylation is efficient, alternative routes exploit intramolecular cyclization strategies, particularly valuable for constructing more complex quinoxalinone derivatives incorporating the chloroacetamide unit. These methods often utilize N-functionalized precursors designed to undergo ring closure under basic conditions. Potassium carbonate (K₂CO₃) is a frequently employed mild base catalyst in such transformations, effectively promoting deprotonation and subsequent nucleophilic attack [1] [8].

In a representative approach, precursors containing both a protected amine and a latent carbonyl or halide functionality are subjected to basic conditions. Deprotonation generates a nucleophilic amine anion which intramolecularly attacks an electrophilic center (e.g., an ester, activated carbonyl, or halide) strategically positioned within the same molecule. This cyclization constructs the dihydroquinoxalin-2-one core while simultaneously introducing the desired side chain. For the specific target of 4-(2-chloroacetyl)-substituted derivatives, precursors like N-(2-haloethyl)-N-(2-aminophenyl)chloroacetamides could potentially undergo base-mediated cyclization. The halogen (chlorine) in the generated product remains stable under the basic conditions typically employed (e.g., K₂CO₃ in ethyl acetate at room temperature or mild heating) [1] [8].

Recent advances highlight the power of cooperative catalysis for intramolecular functionalization. Mondal et al. demonstrated synergistic visible-light photoredox and cobalt catalysis enabling C3-selective alkylation and alkenylation of quinoxalin-2-ones, including N-unsubstituted variants [5]. While focused on C-H functionalization, this strategy underscores the potential of dual catalytic systems for achieving challenging transformations on the quinoxalinone scaffold under milder conditions than traditional strong bases. The protocol operates efficiently at room temperature, offering excellent functional group tolerance and regioselectivity. Although not directly applied to the synthesis of 4-(2-chloroacetyl) derivatives in the reported work, the principle of cobalt catalysis could potentially be adapted for intramolecular cyclizations involving halogen-containing substrates.

Table 2: Intramolecular Cyclization Methods Relevant to Dihydroquinoxalinone Synthesis

Cyclization Precursor TypeCatalyst/BaseConditionsKey Product FeatureRef
N-(2-Haloethyl)-N-(2-aminophenyl) amidesK₂CO₃EtOAc, rt or ΔDihydroquinoxalinone core formation [1] [8]
Functionalized o-nitroanilines/ EnonesChiral Bisguanidinium SaltOrganocatalytic, mildEnantioenriched Dihydroquinolones* [6]
Quinoxalinone Alkenes/AlkynesPhotoredox/Co Dual CatalysisVisible light, rtC3-Alkylated/Alkenylated derivatives [5]

*Note: Bisguanidinium salt catalyzes intramolecular aza-Michael reactions relevant to heterocyclic synthesis, illustrating advanced cyclization concepts [6].

Regioselective Functionalization of Quinoxalinone Scaffolds

Achieving precise regiocontrol during the introduction of the chloroacetyl group onto the quinoxalinone nucleus is paramount, particularly given the potential reactivity of multiple nitrogen sites. 3,4-Dihydroquinoxalin-2-ones exist in tautomeric equilibrium, but typically exhibit preferential reactivity at the N4 position over N1 under standard acylation conditions, especially when N1 is unsubstituted [7]. This inherent bias forms the foundation for regioselective synthesis.

The regioselectivity observed in the mixed anhydride method (Section 1.1) stems from steric and electronic factors. The N4 nitrogen is generally less sterically hindered and more nucleophilic compared to the N1 nitrogen, which is part of the amide-like functionality and exhibits reduced nucleophilicity due to resonance delocalization. Consequently, acylating agents like chloroacetyl chloride predominantly attack N4, leading to the desired 1-(2-chloroacetyl)-1,4-dihydroquinoxalin-2(3H)-one system (enol form of 4-(2-chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one). Modern synthetic methodologies further enhance regiocontrol. Transition metal-catalyzed C-H activation, photocatalysis, and electrocatalysis enable direct functionalization at specific carbon atoms (e.g., C3) of the quinoxalinone ring [4] [7]. For instance, C3-alkylation or arylation can be performed prior to N4-acylation, allowing the construction of diversely substituted targets. Alternatively, the chloroacetyl group itself can sometimes direct ortho-functionalization if conditions permit. Recent research emphasizes the development of mild, sustainable methods for quinoxalinone functionalization, including regioselective alkylation, amination, phosphonation, and thiolation, expanding the toolbox for modifying the core scaffold before or after installing the key chloroacetamide handle [4] [7].

Catalytic Asymmetric Synthesis of Dihydroquinoxalinone Derivatives

Accessing enantiomerically pure 3,4-dihydroquinoxalin-2-ones, including derivatives like the 4-(2-chloroacetyl) compound, is crucial for applications where chirality influences biological activity or material properties. Significant progress has been made in catalytic enantioselective synthesis, moving beyond classical resolutions or stoichiometric chiral auxiliaries [3] [7] [9].

Metal-catalyzed asymmetric hydrogenation stands out as a powerful atom-economical strategy. Highly efficient protocols using Rhodium complexes bearing chiral thiourea-phosphine ligands have been developed. Under optimized conditions (e.g., [Rh(cod)Cl]₂ (0.5 mol%), chiral thiourea ligand (1 mol%), 1 MPa H₂ pressure, DCM, 25°C, 18 hours), prochiral quinoxalinones undergo hydrogenation to afford the corresponding saturated tetrahydroquinoxalines or chiral dihydroquinoxalinones with exceptional enantioselectivities (up to 99% ee) and yields (up to 98%) at substrate-to-catalyst (S/C) ratios as high as 1000 [9]. Mechanistic studies reveal that a strong Brønsted acid additive (HCl) plays a dual role: activating the substrate through protonation and facilitating anion binding between the substrate and the thiourea moiety of the chiral ligand. Crucially, the chloride ion participates in heterolytic cleavage of dihydrogen to regenerate the active dihydride species and HCl, a step identified by DFT calculations as rate-determining. This system operates efficiently under both batch and continuous flow conditions, enhancing its potential for scalable synthesis [9]. Organocatalytic approaches offer complementary routes. Chiral Brønsted acids, phase-transfer catalysts, and bifunctional thioureas can promote asymmetric reactions like intramolecular aza-Michael additions or Mannich reactions to build the dihydroquinoxalinone core enantioselectively [3] [7]. For example, chiral bisguanidinium salts catalyze asymmetric intramolecular aza-Michael reactions of activated α,β-unsaturated ketones, affording 2-substituted 2,3-dihydroquinolin-4-ones (structurally related to quinoxalinones) with excellent enantioselectivity (up to 99% ee) [6]. These organocatalytic methods provide versatile alternatives to metal catalysis, often under milder conditions and with reduced sensitivity to air and moisture.

Table 3: Catalytic Systems for Asymmetric Synthesis of Dihydroquinoxalinone Derivatives

Catalytic SystemReaction TypeKey ConditionsPerformance (Typical)Ref
Rh-(Thiourea-Phosphine) / HClAsymmetric Hydrogenation1 MPa H₂, DCM, 25°C, S/C=1000≤99% ee, ≤98% Yield [9]
Chiral Bisguanidinium SaltIntramolecular Aza-MichaelOrganic solvent, mild temp≤99% ee [6]
Chiral Phosphoric Acid (CPA)Transfer HydrogenationHantzsch Ester, Organic solventGood to Excellent ee [9]
Ru-Diamine ComplexesAsymmetric HydrogenationHigher H₂ pressure (e.g., 5 MPa)Good ee [9]
Combined Photoredox-OrganocatalysisRadical Addition/CyclizationVisible light, mild conditionsEmerging, Good ee [3] [5]

Properties

CAS Number

436088-67-4

Product Name

4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one

IUPAC Name

4-(2-chloroacetyl)-1,3-dihydroquinoxalin-2-one

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

InChI

InChI=1S/C10H9ClN2O2/c11-5-10(15)13-6-9(14)12-7-3-1-2-4-8(7)13/h1-4H,5-6H2,(H,12,14)

InChI Key

RNGJPXOEWSLROI-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CCl

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.